Furan-3-yl-[4-[(1-methylpyrrol-3-yl)methylamino]piperidin-1-yl]methanone
Description
Furan-3-yl-[4-[(1-methylpyrrol-3-yl)methylamino]piperidin-1-yl]methanone is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrole moiety
Properties
IUPAC Name |
furan-3-yl-[4-[(1-methylpyrrol-3-yl)methylamino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-18-6-2-13(11-18)10-17-15-3-7-19(8-4-15)16(20)14-5-9-21-12-14/h2,5-6,9,11-12,15,17H,3-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLDGULNCKHZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CNC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl-[4-[(1-methylpyrrol-3-yl)methylamino]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This method is advantageous due to its efficiency and the ability to produce polysubstituted furans in a one-pot operation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl-[4-[(1-methylpyrrol-3-yl)methylamino]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxaldehyde.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of furan rings.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-3-carboxaldehyde .
Scientific Research Applications
Furan-3-yl-[4-[(1-methylpyrrol-3-yl)methylamino]piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its structural features make it a candidate for the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Furan-3-yl-[4-[(1-methylpyrrol-3-yl)methylamino]piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Furan-3-methanol: A simpler furan derivative used in organic synthesis.
Polysubstituted furans: These compounds share the furan ring structure and are synthesized via similar multicomponent reactions.
Uniqueness
Furan-3-yl-[4-[(1-methylpyrrol-3-yl)methylamino]piperidin-1-yl]methanone is unique due to its combination of furan, piperidine, and pyrrole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
